molecular formula C7H2BrCl2FO B1448993 2-Bromo-4-chloro-6-fluorobenzoyl chloride CAS No. 1805575-89-6

2-Bromo-4-chloro-6-fluorobenzoyl chloride

Cat. No. B1448993
M. Wt: 271.89 g/mol
InChI Key: TXXVTZUHSKWTHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-chloro-6-fluorobenzoyl chloride” is represented by the formula C7H2BrCl2FO . The gas-phase molecular structures and conformational compositions of halobenzoyl chlorides, including compounds similar to “2-Bromo-4-chloro-6-fluorobenzoyl chloride”, have been studied using gas electron diffraction and theoretical calculations .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

2-Bromo-4-chloro-6-fluorobenzoyl chloride is employed in various chemical syntheses. Its unique combination of halogens (bromine, chlorine, and fluorine) facilitates selective chemical reactions. For instance, it is used in regioselective ortho-lithiation processes, where the presence of these halogens guides the deprotonation and subsequent chemical transformations (Mongin & Schlosser, 1996). Additionally, its molecular conformation and structure, which are critical in determining its reactivity and applications in organic chemistry, have been studied through gas electron diffraction and quantum chemical calculations (Johansen, Dahl, & Hagen, 2013).

Catalysis and Reaction Mechanisms

In catalytic processes, 2-Bromo-4-chloro-6-fluorobenzoyl chloride plays a role in facilitating specific reaction pathways. For instance, its reaction with other compounds under the influence of lithium-based catalysts leads to the formation of novel organic structures such as benzoxazines, which have potential applications in pharmaceuticals and material science (Kudo, Furuta, & Sato, 1996). This demonstrates its versatility in organic synthesis.

Environmental Chemistry and Microbial Degradation

The compound's degradation pathways are also a focus of research, particularly in environmental chemistry. Studies have explored the microbial degradation of halogenated benzoates, which can shed light on the environmental fate of 2-Bromo-4-chloro-6-fluorobenzoyl chloride and related compounds. For example, Alcaligenes denitrificans NTB-1 is known to metabolize similar halogenated compounds, providing insights into potential bioremediation strategies (van den Tweel, Kok, & de Bont, 1987).

Safety And Hazards

“2-Bromo-4-chloro-6-fluorobenzoyl chloride” is a corrosive liquid . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-4-chloro-6-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-1-3(9)2-5(11)6(4)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXVTZUHSKWTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-6-fluorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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